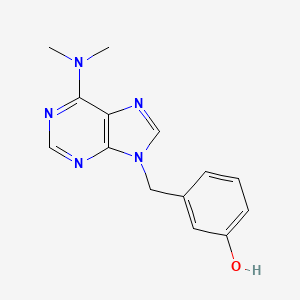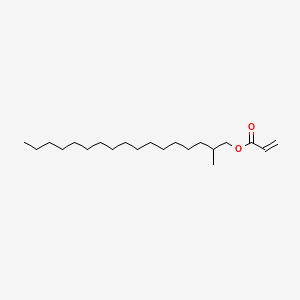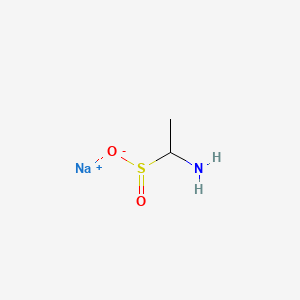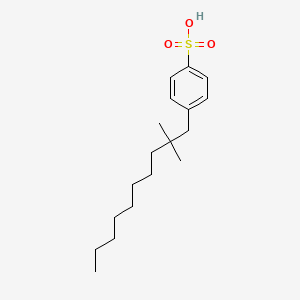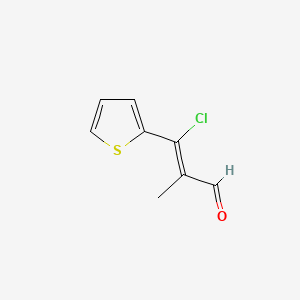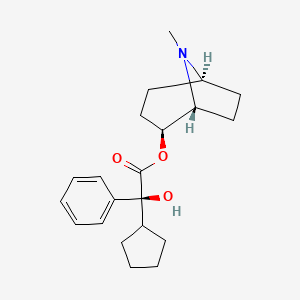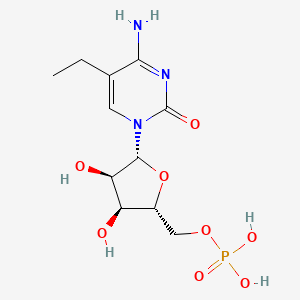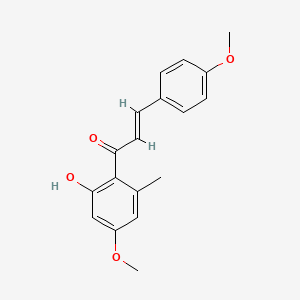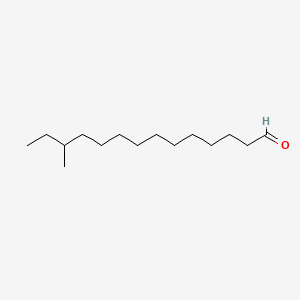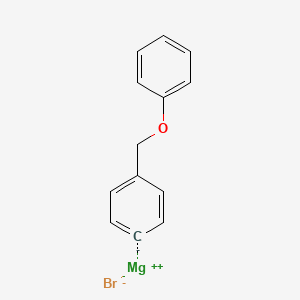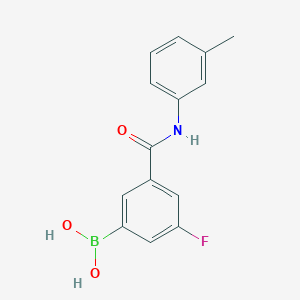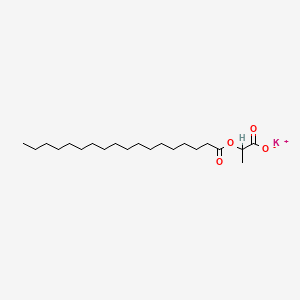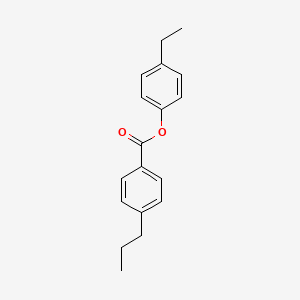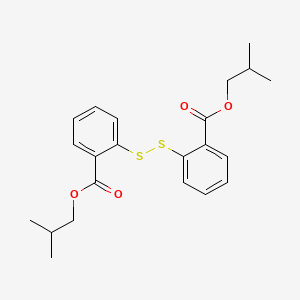
Diisobutyl 2,2'-dithiobisbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl 2,2’-dithiobisbenzoate is a chemical compound with the molecular formula C22H26O4S2. It is known for its unique structure, which includes two benzoate groups connected by a disulfide bond. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diisobutyl 2,2’-dithiobisbenzoate typically involves the esterification of 2,2’-dithiobisbenzoic acid with isobutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of diisobutyl 2,2’-dithiobisbenzoate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diisobutyl 2,2’-dithiobisbenzoate undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Applications De Recherche Scientifique
Diisobutyl 2,2’-dithiobisbenzoate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used as an additive in lubricants and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of diisobutyl 2,2’-dithiobisbenzoate involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, which play a crucial role in its biological and chemical activities. The compound can modulate oxidative stress pathways and interact with cellular thiols, affecting various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Dibutyl phthalate: Another phthalate ester with similar applications.
Diethyl phthalate: Used in cosmetics and personal care products.
Uniqueness
Diisobutyl 2,2’-dithiobisbenzoate is unique due to its disulfide bond, which imparts distinctive redox properties. This makes it particularly useful in applications requiring oxidative stability and reactivity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
81050-13-7 |
|---|---|
Formule moléculaire |
C22H26O4S2 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
2-methylpropyl 2-[[2-(2-methylpropoxycarbonyl)phenyl]disulfanyl]benzoate |
InChI |
InChI=1S/C22H26O4S2/c1-15(2)13-25-21(23)17-9-5-7-11-19(17)27-28-20-12-8-6-10-18(20)22(24)26-14-16(3)4/h5-12,15-16H,13-14H2,1-4H3 |
Clé InChI |
ZHMPSNIPJWEEHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


